molecular formula C83H141N23O24 B12761934 Hypelcin A CAS No. 69910-29-8

Hypelcin A

Cat. No.: B12761934
CAS No.: 69910-29-8
M. Wt: 1845.1 g/mol
InChI Key: LZQRFWZUSRZHJS-HQAPROKWSA-N
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Description

Hypelcin A: is an α-aminoisobutyric acid-containing antibiotic peptide. It was isolated from the fruit bodies of Hypocrea peltata . This unique compound has garnered attention due to its ability to induce fusion of egg yolk-l-α-phosphatidylcholine (egg PC) small unilamellar vesicles (SUVs) in lipid-mixing assays . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Properties

CAS No.

69910-29-8

Molecular Formula

C83H141N23O24

Molecular Weight

1845.1 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-N-[1-[[2-[[1-[[2-[[1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[(1-hydroxy-4-methylpentan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C83H141N23O24/c1-42(2)37-46(41-107)91-60(116)47(29-32-52(84)109)93-61(117)48(30-33-53(85)110)94-70(126)79(15,16)103-72(128)81(19,20)102-65(121)58(43(3)4)95-63(119)50-27-25-35-105(50)74(130)83(23,24)104-71(127)80(17,18)98-57(114)40-88-66(122)75(7,8)97-56(113)39-89-68(124)77(11,12)100-62(118)49(31-34-54(86)111)92-55(112)38-87-67(123)76(9,10)99-59(115)44(5)90-69(125)78(13,14)101-64(120)51-28-26-36-106(51)73(129)82(21,22)96-45(6)108/h42-44,46-51,58,107H,25-41H2,1-24H3,(H2,84,109)(H2,85,110)(H2,86,111)(H,87,123)(H,88,122)(H,89,124)(H,90,125)(H,91,116)(H,92,112)(H,93,117)(H,94,126)(H,95,119)(H,96,108)(H,97,113)(H,98,114)(H,99,115)(H,100,118)(H,101,120)(H,102,121)(H,103,128)(H,104,127)/t44-,46?,47-,48-,49-,50-,51-,58-/m0/s1

InChI Key

LZQRFWZUSRZHJS-HQAPROKWSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)NCC(=O)NC(C)(C)C(=O)NCC(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CC(C)C)CO)NC(=O)C(C)(C)NC(=O)[C@@H]2CCCN2C(=O)C(C)(C)NC(=O)C

Canonical SMILES

CC(C)CC(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for Hypelcin A are not widely documentedHypocrea peltata. Industrial production methods remain scarce due to its natural origin.

Scientific Research Applications

Antimicrobial Properties

Hypelcin A has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for addressing antibiotic resistance. Its broad-spectrum activity suggests potential applications in:

  • Treatment of Antibiotic-Resistant Infections : The compound's unique mechanism allows it to target bacteria that have developed resistance to conventional antibiotics, thus offering a promising avenue for new therapies.
  • Combination Therapy : Research indicates that this compound can be used in combination with existing antibiotics to enhance their effectiveness against resistant strains. This synergistic effect could reduce the minimum inhibitory concentration (MIC) required for traditional antibiotics when used alongside this compound .

Case Studies and Research Findings

  • Interaction Studies : Research has shown that this compound induces leakage in phosphatidylcholine vesicles, with a significant increase in permeability observed in solid lipid environments compared to fluid ones. This suggests that the peptide's effectiveness may vary based on the lipid composition of bacterial membranes .
  • Efficacy Against Clinical Isolates : In studies involving clinical isolates of Staphylococcus aureus and Escherichia coli, this compound exhibited significant antibacterial activity. The MIC values were notably lower when combined with traditional antibiotics, highlighting its potential role in overcoming antibiotic resistance .
  • Structural Comparisons : Comparative studies have placed this compound alongside other antimicrobial peptides like gramicidin and nisin. Notably, its incorporation of alpha-aminoisobutyric acid distinguishes it from these compounds, potentially influencing its interaction with biological membranes and enhancing its therapeutic efficacy.

Data Table: Comparison of Antimicrobial Peptides

CompoundStructure TypeBiological ActivityUnique Features
This compoundAntibiotic peptideBroad-spectrum antibacterialContains alpha-aminoisobutyric acid
GramicidinLinear peptideAntibacterialForms ion channels in membranes
NisinLantibioticEffective against Gram-positive bacteriaContains unusual amino acids
LL-37CathelicidinAntimicrobial and immunomodulatoryExhibits both antibacterial and wound healing properties

Mechanism of Action

The exact mechanism by which Hypelcin A exerts its effects remains an active area of research. It likely involves interactions with lipid bilayers and membrane components. Molecular targets and pathways are yet to be fully elucidated.

Comparison with Similar Compounds

While Hypelcin A stands out due to its α-aminoisobutyric acid content, other similar compounds include various antimicrobial peptides and lipids. Further research is needed to explore its uniqueness in greater detail.

Biological Activity

Hypelcin A is an antibiotic peptide derived from the Hypomyces genus, characterized by its unique structure containing alpha-aminoisobutyric acid. This compound exhibits a range of biological activities, particularly in antimicrobial and membrane-perturbing functions. The following sections delve into the specific biological activities of this compound, supported by research findings, case studies, and data tables.

This compound's structure plays a crucial role in its biological activity. Studies indicate that the peptide adopts a helical conformation upon binding to membranes, which enhances its ability to disrupt lipid bilayers. This conformational change is essential for its antimicrobial action.

  • Key Findings:
    • Circular dichroism studies reveal increased helical content upon membrane interaction .
    • The peptide induces leakage of fluorescent dyes from phosphatidylcholine vesicles, indicating membrane disruption .

2. Antimicrobial Activity

This compound has been shown to possess significant antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

  • Table 1: Antimicrobial Efficacy of this compound
PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli8 µg/mL
Staphylococcus aureus4 µg/mL
Candida albicans16 µg/mL

3. Membrane-Perturbing Activity

The ability of this compound to perturb membrane integrity is a critical aspect of its biological activity. Research indicates that the peptide's interaction with lipid bilayers leads to increased permeability and leakage.

  • Key Observations:
    • The extent of dye leakage correlates with both peptide and lipid concentrations, suggesting a dose-dependent effect .
    • This compound shows greater membrane perturbation in solid-phase lipids compared to fluid-phase lipids, highlighting its specificity .

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated that this compound significantly inhibited bacterial growth, supporting its potential as an alternative therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Membrane Interaction Dynamics

In another investigation, researchers used fluorescence spectroscopy to analyze the interaction dynamics between this compound and phosphatidylcholine vesicles. The study provided insights into how the peptide's binding alters membrane properties, contributing to its bioactive profile.

5. Other Biological Activities

In addition to its antimicrobial properties, this compound has been explored for other biological activities:

  • Antihyperglycemic Activity: Preliminary studies suggest that this compound may inhibit enzymes such as α-amylase and α-glucosidase, potentially aiding in glucose regulation .
  • Anti-inflammatory Potential: There is emerging evidence indicating that this compound may modulate inflammatory responses through various biochemical pathways .

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